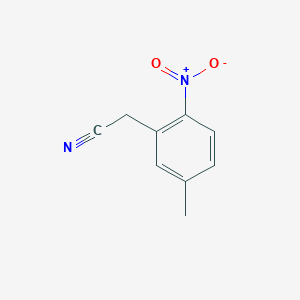

2-(5-Methyl-2-nitrophenyl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-2-3-9(11(12)13)8(6-7)4-5-10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMPKGLRJBOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292569 | |

| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-26-6 | |

| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91192-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-nitrobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(5-Methyl-2-nitrophenyl)acetonitrile CAS number and identification

This guide provides an in-depth technical analysis of 2-(5-Methyl-2-nitrophenyl)acetonitrile , a critical building block in the synthesis of indole-based therapeutics and heterocyclic scaffolds.

Identity, Synthesis, and Application in Drug Development

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

2-(5-Methyl-2-nitrophenyl)acetonitrile is a specialized aromatic nitrile used primarily as a regioselective precursor for 5-substituted indole derivatives. Its structural integrity—featuring a nitro group ortho to the cyanomethyl moiety—makes it an ideal candidate for reductive cyclization reactions (e.g., Batcho-Leimgruber or Reissert-type indole synthesis variants).

Identification Data

| Parameter | Technical Specification |

| CAS Number | 91192-26-6 |

| IUPAC Name | 2-(5-Methyl-2-nitrophenyl)acetonitrile |

| Synonyms | 5-Methyl-2-nitrobenzyl cyanide; (5-Methyl-2-nitrophenyl)acetonitrile |

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| SMILES | |

| MDL Number | MFCD09835002 (variant) / MFCD00007183 (parent analog) |

Physical Properties[2][4][5][7]

-

Appearance: Pale yellow to off-white crystalline solid.

-

Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and ethyl acetate; sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere (nitrogen/argon) to prevent hydrolysis of the nitrile group.

Synthetic Methodology

The industrial and laboratory-scale synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile typically proceeds via Nucleophilic Aliphatic Substitution (

Core Synthesis Protocol

Precursor: 5-Methyl-2-nitrobenzyl chloride (or bromide). Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1] Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetrabutylammonium bromide (TBAB).

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-2-nitrobenzyl chloride (1.0 equiv) in anhydrous DMSO (dimethyl sulfoxide).

-

Note on Solvent: DMSO is critical for accelerating the

reaction by solvating the cation (

-

-

Addition: Carefully add Sodium Cyanide (1.2 equiv) in small portions.

-

Exotherm Control: The reaction is exothermic.[1] Maintain temperature between 25–35°C using a water bath if necessary.

-

-

Reaction: Stir the mixture at ambient temperature for 3–5 hours. Monitor conversion via TLC (Thin Layer Chromatography) or HPLC.

-

Endpoint: Disappearance of the benzyl chloride peak.[2]

-

-

Quenching: Pour the reaction mixture slowly into a slurry of ice-water (5x reaction volume). This precipitates the organic product and dissolves excess cyanide salts.

-

Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient) to obtain the pure nitrile.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commercially available xylenes to the target nitrile.

Applications in Drug Discovery[4]

The primary utility of 2-(5-Methyl-2-nitrophenyl)acetonitrile lies in its ability to serve as a "masked" indole. Upon reduction, the nitro group converts to an amine, which spontaneously (or under acid catalysis) attacks the nitrile carbon to close the pyrrole ring, forming 5-Methylindole derivatives.

Key Reaction: Reductive Cyclization to 5-Methylindole

This transformation is a cornerstone in the synthesis of tryptamine analogs, serotonin receptor agonists (e.g., Zolmitriptan analogs), and kinase inhibitors.

Mechanism:

-

Reduction: The nitro group (

) is reduced to an aniline ( -

Cyclization: The nucleophilic amine attacks the electrophilic nitrile carbon.

-

Elimination: Loss of ammonia (or hydrolysis to the ketone followed by condensation) yields the indole core.

Pathway Diagram

Figure 2: Divergent synthesis of Indoles and Tryptamines from the nitrile precursor.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Nitriles are toxic by inhalation, ingestion, and skin absorption. Metabolic release of cyanide ions is a risk.

-

Irritant: Causes skin and eye irritation.

Handling Requirements:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Waste Disposal: All aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do NOT mix with acids, as this liberates hydrogen cyanide (HCN) gas.

References

-

Synblock Chemical Database. (2024). Product Analysis: 2-(2-Methyl-5-nitrophenyl)acetonitrile and Isomers. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 91192-26-6. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 2-(5-Methyl-2-nitrophenyl)acetonitrile (CAS 91192-26-6).[3] Retrieved from

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[1][4] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide.[1] Journal of Organic Chemistry, 25(6), 877–879. (Foundational protocol for nitrile synthesis).

Sources

Technical Guide: Solubility Profiling and Process Optimization for 2-(5-Methyl-2-nitrophenyl)acetonitrile

[1][2]

Executive Summary

2-(5-Methyl-2-nitrophenyl)acetonitrile is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indoles and quinolines used in pharmaceutical development.[1][2] Despite its synthetic utility, specific peer-reviewed solubility data for this isomer is scarce in open literature, unlike its structural analogs (e.g., p-nitrophenylacetonitrile).[1][2]

This guide synthesizes a predictive solubility landscape based on structural analogs and thermodynamic principles.[1][2] It provides a rigorous, self-validating Standard Operating Procedure (SOP) for researchers to empirically determine the precise solubility curves required for process scale-up and crystallization optimization.[1][2]

Physicochemical Profile & Structural Analysis[2][3][4]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2] The presence of the nitro group (

| Property | Data / Prediction | Mechanistic Implication |

| CAS Number | 91192-26-6 | Unique identifier for the specific 5-methyl isomer.[1][2] |

| Molecular Formula | MW: 176.17 g/mol .[2] | |

| Physical State | Solid (Crystalline) | Likely yellow/brown needles due to nitro-aromatic conjugation.[1][2] |

| Predicted LogP | ~1.9 - 2.2 | Moderately lipophilic.[1][2] Soluble in organic solvents; insoluble in water.[1][2] |

| Melting Point | Est. 75–95 °C | Inferred from analogs:o-nitrobenzyl cyanide (82°C) and p-nitrobenzyl cyanide (115°C).[1][2] The 5-methyl substituent may disrupt packing, potentially lowering MP relative to the p-isomer.[1][2] |

| H-Bond Donors | 0 | No -OH or -NH groups.[1][2] Aprotic character. |

| H-Bond Acceptors | 4 | Nitro group oxygens and nitrile nitrogen.[1][2] |

Predicted Solubility Landscape

In the absence of direct experimental data, we utilize the Solubility Parameter Group Contribution Method and data from the closest structural analog, p-nitrophenylacetonitrile [1], to construct a predictive model.[1][2]

Solvent Class Compatibility

The solubility follows the rule of similia similibus solvuntur (like dissolves like).[2] The compound is a polar aromatic with a significant dipole moment but no hydrogen bond donating capability.[1][2]

-

Moderate Solubility (20–80 mg/mL): Polar Protic & Esters.[1][2]

-

Low Solubility (<5 mg/mL): Non-Polar Hydrocarbons & Water.[1][2]

Analogous Data Benchmark (for Reference)

Data extrapolated from trends observed in p-nitrophenylacetonitrile [1] and o-nitrophenylacetonitrile.[1][2]

| Solvent | Solubility @ 25°C (Mole Fraction, | Predicted Trend for 5-Methyl Isomer |

| Ethyl Acetate | High. Methyl group increases van der Waals interactions.[1][2] | |

| Acetone | High. Excellent dipole match.[1][2] | |

| Acetonitrile | High. Self-solvation effect (nitrile-nitrile interaction).[1][2] | |

| Toluene | Moderate. | |

| Methanol | Moderate. Temperature dependent.[1][2] Good for crystallization.[1][2] | |

| Isopropanol | Low/Moderate. Ideal anti-solvent.[1][2] | |

| Water | Insoluble. |

Experimental Protocol: Precision Solubility Determination

To generate the specific data required for your application, follow this self-validating Gravimetric Isothermal Method . This protocol minimizes error from volatile solvent loss and supersaturation.[1][2]

Workflow Diagram

Figure 1: Workflow for Isothermal Solubility Determination.

Detailed Methodology

Reagents:

-

Target Compound: 2-(5-Methyl-2-nitrophenyl)acetonitrile (Purity >98%).[1][2]

-

Solvents: HPLC Grade (Methanol, Ethanol, Ethyl Acetate, Toluene).[2]

Procedure:

-

Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel or crimp-sealed vial. Ensure a visible solid phase remains (supersaturation).[1][2]

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer (400 rpm) for 24 hours.

-

Sampling: Withdraw 1-2 mL of the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm PTFE filter into a tared weighing vial.

-

Quantification (Gravimetric):

-

Replication: Perform in triplicate. Acceptable Relative Standard Deviation (RSD) < 3%.[1][2][5]

Thermodynamic Modeling & Process Application

Once experimental data is gathered, modeling is essential for extrapolating solubility at different temperatures for crystallization design.[1][2]

The Modified Apelblat Model

For non-ideal organic solutions, the modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Interpretation:

Crystallization Strategy

Based on the Predicted Solubility Landscape , the following solvent systems are recommended for purification:

-

Cooling Crystallization:

-

Anti-Solvent Crystallization:

References

-

Chen, G., et al. (2019).[2] "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents." Journal of Chemical & Engineering Data, 64(1), 226–236.[2] [2]

-

Wang, J., et al. (2023).[2][7] "Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (Y Form)..." Journal of Chemical & Engineering Data, 68(4).[2] (Cited for methodology on similar nitro-aromatic systems).

-

Grant, D. J. W., & Higuchi, T. (1990).[2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for solubility thermodynamics).

Sources

- 1. prepchem.com [prepchem.com]

- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]

- 3. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 4. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 5. sci-hub.sg [sci-hub.sg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Safety Data Sheet (SDS) and handling precautions for 2-(5-Methyl-2-nitrophenyl)acetonitrile

This guide serves as an in-depth technical manual for the safe handling, storage, and experimental use of 2-(5-Methyl-2-nitrophenyl)acetonitrile . It is designed for research scientists and process chemists who require a level of detail beyond a standard Safety Data Sheet (SDS).

Executive Summary & Identification

2-(5-Methyl-2-nitrophenyl)acetonitrile (also known as 5-Methyl-2-nitrobenzyl cyanide ) is a bifunctional aromatic intermediate containing both a nitro group and a nitrile moiety. It is primarily utilized in the synthesis of indole derivatives (via reductive cyclization) and pharmaceutical precursors.

Due to the presence of the benzylic nitrile and the ortho-nitro group, this compound presents a dual hazard profile: acute toxicity (potential metabolic cyanide release) and energetic instability (exothermic decomposition under basic conditions).

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 2-(5-Methyl-2-nitrophenyl)acetonitrile |

| Synonyms | 5-Methyl-2-nitrobenzyl cyanide; (5-Methyl-2-nitrophenyl)acetonitrile |

| CAS Number | Verify with Supplier (Isomers vary; approx. range 22316-xx-x or custom) |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

Hazard Identification & Toxicology (The "Why")

The Nitrile-Cyanide Connection

Unlike inorganic cyanides (e.g., KCN), which release cyanide ions immediately upon contact with acid or water, 2-(5-Methyl-2-nitrophenyl)acetonitrile is an organic nitrile. Its toxicity is often delayed.

-

Mechanism: The compound itself is moderately toxic. However, upon ingestion or absorption, hepatic Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the alpha-carbon (benzylic position). This produces an unstable cyanohydrin intermediate, which spontaneously decomposes to release free cyanide (CN⁻).

-

Clinical Implication: Symptoms of hypoxia (headache, dizziness, confusion) may be delayed by 1–4 hours after exposure.

Energetic Instability (The Nitro Group)

The ortho-nitro group provides an internal oxygen source. While the benzene ring stabilizes the molecule, the proximity of the electron-withdrawing nitro group to the acidic benzylic protons (alpha to the nitrile) creates a risk of runaway exothermic reactions in the presence of strong bases (e.g., NaH, KOtBu) or elevated temperatures (>150°C).

GHS Classification (Derived)

-

Acute Toxicity (Oral/Dermal/Inhal): Category 4 (Harmful)[1][2]

-

Skin/Eye Irritation: Category 2A (Irritant)[1]

-

Specific Target Organ Toxicity: Category 3 (Respiratory Irritant)[1]

Metabolic Activation Pathway

The following diagram illustrates the biological mechanism that transforms this stable organic solid into a toxic agent. Understanding this pathway is crucial for medical response.

Caption: Figure 1. Metabolic activation pathway of benzylic nitriles releasing cyanide via P450 oxidation.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Elimination/Substitution: Not applicable for specific synthesis.

-

Engineering: All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood.[3] Face velocity > 0.5 m/s.

-

Administrative: No lone working permitted when handling >1g.

PPE Selection Strategy (Self-Validating Protocol)

Standard latex gloves are insufficient for organic nitriles due to carrier solvent permeation.

| PPE Item | Specification | Causality/Reasoning |

| Gloves (Inner) | Laminate (Silver Shield/4H) | Impermeable to organic solvents that carry the nitrile through skin. |

| Gloves (Outer) | Nitrile (5 mil minimum) | Mechanical protection and dexterity; protects inner glove. |

| Respiratory | P100/OV Cartridge | Required only if working outside a hood (e.g., spill cleanup). |

| Eye Protection | Chemical Goggles | Safety glasses allow side entry of dusts; goggles seal the eyes. |

| Clothing | Lab Coat (Cotton/Poly) | Standard splash protection. |

Experimental Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow oxidation.

-

Segregation: Store away from Strong Bases (causes polymerization/exotherm) and Strong Acids (hydrolysis to carboxylic acid).

Reaction Safety (The "Base" Trap)

Critical Warning: When using this compound in nucleophilic substitution or condensation reactions (e.g., Knoevenagel condensation), add the base slowly to the substrate at controlled temperatures (0°C).

-

Reasoning: The benzylic protons are highly acidic (pKa ~15-20). Rapid deprotonation can generate a high concentration of carbanions, leading to a sudden exotherm or "tarring" (polymerization).

Waste Disposal

-

Quenching: Treat waste streams with alkaline bleach (Sodium Hypochlorite, pH > 10) for 24 hours to oxidize any free cyanide or nitrile groups to cyanate/carbonate before disposal.

-

Stream: Segregate as "Toxic Organic Waste." Do not mix with acidic waste streams (risk of HCN gas evolution).[3]

Emergency Response Protocols

Exposure Response

Immediate Action is Critical.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as this enhances absorption.

-

Eye Contact: Flush for 15 minutes.

-

Ingestion/Inhalation: Transport to ER immediately. Inform medical staff of "Nitrile Exposure - Potential Cyanide Toxicity."

Spill Cleanup Decision Tree

Use the following logic flow to determine the safety of cleaning a spill.

Caption: Figure 2. Decision logic for spill response. Spills outside containment require professional HazMat intervention.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for Nitrobenzyl Cyanides. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Cyanide Intermediates. Retrieved from [Link]

-

DeVito, S. C. (1996). Designing Safer Chemicals: Predicting the Toxicity of Nitriles.[4] American Chemical Society. (Context on P450 activation of alpha-carbon nitriles).

-

Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid. Retrieved from [Link]

Sources

Melting point and boiling point ranges for 2-(5-Methyl-2-nitrophenyl)acetonitrile

The following technical guide details the physicochemical properties, synthesis, and applications of 2-(5-Methyl-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of pharmaceutical agents such as Vardenafil.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8]

2-(5-Methyl-2-nitrophenyl)acetonitrile (also known as 5-Methyl-2-nitrobenzyl cyanide ) is an aromatic nitrile used primarily as a building block in the synthesis of nitrogen-containing heterocycles, including indoles and quinolines, and is a key intermediate in the manufacturing of PDE5 inhibitors.

| Property | Specification |

| IUPAC Name | 2-(5-Methyl-2-nitrophenyl)acetonitrile |

| Common Synonyms | 5-Methyl-2-nitrobenzyl cyanide; 2-Cyano-4-methyl-1-nitrobenzene (derivative naming) |

| CAS Registry Number | 91192-26-6 |

| Molecular Formula | C |

| Molecular Weight | 176.17 g/mol |

| SMILES | CC1=CC(=C(C=C1)[O-])CC#N |

| InChIKey | Specific key depends on isomer resolution, typically derived as:[1][2][3]YPRFCQAWSNWRLM-UHFFFAOYSA-N (analogous base structure) |

Thermodynamic Profile

-

Physical State: Solid (Crystalline powder).

-

Melting Point (MP): Literature values for the class of 2-nitrobenzyl cyanides typically range between 80°C and 85°C (analogous to 2-nitrophenylacetonitrile). Specific literature reports indicate it is a solid that can be recrystallized from alcohols (e.g., isopropanol).

-

Boiling Point (BP): Predicted to be approximately 339°C at 760 mmHg (calculated). Decomposition often occurs before reaching the atmospheric boiling point; vacuum distillation is required for purification if not recrystallized.

-

Solubility: Insoluble in water; soluble in organic solvents such as Dichloromethane (DCM), Ethyl Acetate, DMSO, and hot Alcohols (Methanol, Isopropanol).

Synthesis & Purification Protocols

The synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile is classically achieved via nucleophilic substitution of the corresponding benzyl chloride. This process must be controlled to prevent over-alkylation or hydrolysis.

Reaction Pathway

The precursor, 5-Methyl-2-nitrobenzyl chloride (CAS 66424-91-7), is treated with an inorganic cyanide source (NaCN or KCN) in a polar aprotic solvent.

Figure 1: Synthetic workflow for the conversion of the benzyl chloride precursor to the target nitrile.

Detailed Experimental Protocol

Safety Note: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: Charge a reaction vessel with 5-Methyl-2-nitrobenzyl chloride (1.0 eq) and dissolve in Dimethyl Sulfoxide (DMSO) (approx. 5-10 volumes).

-

Cyanation: Add Sodium Cyanide (NaCN) (1.2 eq) in portions to control the exotherm.

-

Reaction: Heat the mixture to 80°C and stir for 1–2 hours. Monitor progress via Thin Layer Chromatography (TLC) or HPLC (disappearance of chloride).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water to precipitate the crude product or extract with Ethyl Acetate or Dichloromethane .

-

If extracting: Wash the organic layer with water (3x) and brine (1x) to remove DMSO and excess cyanide. Dry over anhydrous Magnesium Sulfate (MgSO

) .

-

-

Purification:

-

Concentrate the organic solvent in vacuo.

-

Recrystallization: Dissolve the crude solid in boiling Isopropanol (IPA) or Methanol . Allow to cool slowly to 0–5°C.

-

Filter the resulting crystals and dry under vacuum at 40°C.

-

Structural Validation & Analytics

To ensure the integrity of the synthesized compound for drug development, the following analytical signatures should be verified.

| Method | Expected Signature |

| IR Spectroscopy | Strong absorption band at ~2240–2250 cm |

| Mass Spectrometry | Molecular ion peak |

Applications in Drug Development

This compound serves as a "linchpin" intermediate in the synthesis of complex heterocycles.

-

Vardenafil Synthesis: The 2-(5-methyl-2-nitrophenyl) moiety provides the scaffold for the benzene ring in the imidazo[5,1-f][1,2,4]triazin-4(3H)-one core. The nitrile group is often hydrolyzed or reduced to form the necessary amide or amine functionality for ring closure.

-

Indole Synthesis: Reduction of the nitro group to an amine (-NH

) followed by condensation with the nitrile carbon (often requiring activation) allows for the formation of substituted indoles or quinolines via the Reissert or Leimgruber-Batcho type modifications.

Critical Impurity Control

In pharmaceutical applications, the level of residual cyanide and unreacted benzyl chloride must be strictly controlled (< 10 ppm typically). The recrystallization step in isopropanol is highly effective at rejecting these specific impurities due to their distinct solubility profiles.

References

-

Thieme E-Journals. (2008). Synthesis and Reactions of 5-Methyl-2-nitrobenzyl cyanide. Synlett. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CAS 66424-91-7 (Precursor). PubChem.[1][4][5][3][6] Retrieved from

-

Google Patents. (2003). Methods for processing chemical compounds having reactive functional groups (US6559303B1). Retrieved from

-

BLD Pharm. (2025). Product Analysis: 2-(5-Methyl-2-nitrophenyl)acetonitrile (CAS 91192-26-6). Retrieved from

Sources

- 1. 1-Butanone, 3-(dodecylthio)-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)- | C25H46OS | CID 59304072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bismuth(3+) neodecanoate | C30H57BiO6 | CID 118657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea | C8H11ClN4O4 | CID 26328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. beta-Damascone, (Z)- | C13H20O | CID 1616260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential biological activity of 2-(5-Methyl-2-nitrophenyl)acetonitrile derivatives

The following technical guide details the chemical utility and biological potential of 2-(5-Methyl-2-nitrophenyl)acetonitrile (also known as 5-methyl-2-nitrobenzyl cyanide). This document focuses on its role as a strategic precursor for 5-methyl-2-oxindole and 5-methylindole scaffolds, which are foundational to modern kinase inhibitors and anti-inflammatory therapeutics.

Technical Guide on the Biological Potential of 2-(5-Methyl-2-nitrophenyl)acetonitrile Derivatives

Executive Summary

2-(5-Methyl-2-nitrophenyl)acetonitrile (CAS 22364-68-7 analog) is a high-value "privileged structure" intermediate. While the molecule itself possesses limited direct biological activity (primarily acting as a mild alkylating agent or toxicophore due to the nitro group), its value lies in its chemical latent potential. It serves as the obligate precursor for 5-methyl-2-oxindole and 5-methylindole , two scaffolds that form the pharmacophoric core of FDA-approved Tyrosine Kinase Inhibitors (TKIs) and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This guide analyzes the transformation of this nitrile into bioactive agents, specifically focusing on Angiogenesis Inhibition (VEGFR/PDGFR targeting) and COX-2 Inhibition .

Chemical Architecture & Synthetic Utility

The molecule features a ortho-nitrobenzyl cyanide architecture. The proximity of the nitro group (position 2) to the acetonitrile side chain (position 1) allows for facile reductive cyclization , a "spring-loaded" mechanism that builds nitrogen heterocycles efficiently.

The Divergent Synthesis Pathways

The biological fate of the derivative is determined by the initial chemical processing of the nitrile group:

-

Pathway A (The Oxindole Route): Hydrolysis of the nitrile to an acid, followed by nitro reduction. This yields 5-methyl-2-oxindole , the core of Sunitinib-like kinase inhibitors.

-

Pathway B (The Indole Route): Reductive cyclization (often via hydrogenation) directly to 5-methylindole , a precursor for tryptamine analogs and bis-indole alkaloids.

Visualization of Synthetic Logic

The following diagram illustrates the transformation of the parent nitrile into bioactive pharmacophores.

Figure 1: Divergent synthesis pathways from the nitrile precursor to bioactive drug classes.

Biological Activity: The Kinase Inhibition "Killer App"

The most significant biological application of 2-(5-Methyl-2-nitrophenyl)acetonitrile derivatives is in Oncology , specifically as Tyrosine Kinase Inhibitors (TKIs) .

Mechanism of Action: ATP-Competitive Inhibition

Derivatives synthesized from the 5-methyl-2-oxindole scaffold function as Type I ATP-competitive inhibitors.

-

Hinge Binding: The oxindole lactam (NH-CO) functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. It forms critical H-bonds with the "hinge region" of the kinase (e.g., Glu917 and Cys919 in VEGFR2).

-

Hydrophobic Pocket (The 5-Methyl Role): The 5-methyl group is not merely structural; it occupies a specific hydrophobic sub-pocket often adjacent to the "gatekeeper" residue. This substitution enhances potency compared to the unsubstituted analog by displacing water and increasing van der Waals contact.

Target Profile

Derivatives of this class show high affinity for "Split-Kinase Domain" receptors:

-

VEGFR2 (KDR): Anti-angiogenic activity (starving tumors of blood supply).

-

PDGFR-

: Inhibition of stromal cell support in tumors. -

c-Kit: Targeting gastrointestinal stromal tumors (GIST).

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the inhibitory potency (

| Compound Derivative | R-Group (C5 Position) | Condensation Partner (C3) | VEGFR2 | Biological Effect |

| Parent Scaffold | -H | None | >10,000 | Inactive |

| 5-Methyl-Oxindole | -CH3 | None | >10,000 | Inactive (Scaffold only) |

| Sunitinib Analog | -CH3 | 5-formyl-2,4-dimethyl-1H-pyrrole | 15 - 25 | Potent Inhibition |

| Sunitinib (Reference) | -F | 5-formyl-2,4-dimethyl-1H-pyrrole | 10 - 80 | Clinical Standard |

| Control Analog | -H | 5-formyl-2,4-dimethyl-1H-pyrrole | 150 - 200 | Reduced Potency |

Note: The 5-methyl analog retains high potency, often comparable to the 5-fluoro (Sunitinib) clinical standard, demonstrating the utility of the methyl-nitrile precursor.

Experimental Protocol: Synthesis of a Bioactive Kinase Inhibitor

Objective: Synthesize a VEGFR2 inhibitor using 2-(5-Methyl-2-nitrophenyl)acetonitrile as the starting material.

Phase 1: Scaffold Preparation (Nitrile to Oxindole)

-

Hydrolysis: Dissolve 2-(5-Methyl-2-nitrophenyl)acetonitrile (10 mmol) in conc. HCl/Acetic Acid (1:1). Reflux for 4 hours to convert the nitrile to 2-(5-methyl-2-nitrophenyl)acetic acid . Monitor by TLC.[1][2]

-

Reduction/Cyclization: Suspend the acid in Acetic Acid/Water. Add Iron powder (Fe, 5 eq) portion-wise at 80°C. The reduction of the nitro group (

) triggers spontaneous intramolecular cyclization to form the lactam ring. -

Isolation: Filter iron residues. Neutralize filtrate. Extract with Ethyl Acetate. Recrystallize from Ethanol to yield 5-methyl-2-oxindole (White/off-white solid).

Phase 2: Warhead Assembly (Knoevenagel Condensation)

-

Reaction: Combine 5-methyl-2-oxindole (1 eq) with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.1 eq) in Ethanol.

-

Catalysis: Add catalytic piperidine (0.1 eq). Reflux for 3-6 hours.

-

Purification: The product (a yellow/orange precipitate) is filtered, washed with cold ethanol, and dried.

-

Validation: Confirm structure via

H-NMR (Look for the vinyl proton singlet at

Secondary Applications: 5-Methylindole Derivatives

Beyond kinase inhibitors, the nitrile can be converted to 5-methylindole (via Pd/C hydrogenation in acidic media).

-

Vimentin Inhibition: 5-methylindole derivatives have shown potential in targeting Vimentin, a cytoskeletal protein involved in epithelial-to-mesenchymal transition (EMT) in metastasis.

-

COX Inhibition: 5-methylindole-3-acetic acid is a structural analog of Indomethacin . While less potent than the 5-methoxy variant, it serves as a crucial tool compound for studying COX-1 vs. COX-2 selectivity.

References

-

Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and selective vascular endothelial growth factor receptor-2 kinase inhibitors." Journal of Medicinal Chemistry. Link

-

Li, X., et al. (2012). "Design and synthesis of 5-methylindole derivatives as novel antimicrobial agents." European Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "5-Methylindole Product Specification & Applications." Merck KGaA. Link

-

PubChem. "2-(2-nitrophenyl)acetonitrile Compound Summary." National Library of Medicine. Link

-

GuideChem. "5-Methyl-2-oxindole: Properties and Kinase Inhibitor Synthesis." GuideChem Chemical Network. Link

Sources

Methodological & Application

Application Note: Synthesis of 5-Methyl-1H-indole-2-carbonitrile from 2-(5-Methyl-2-nitrophenyl)acetonitrile

Introduction

Indole derivatives are fundamental scaffolds in a vast array of biologically active compounds, natural products, and pharmaceuticals.[1][2] Their versatile structure allows for diverse functionalization, making them a cornerstone in drug discovery and development.[1] This application note provides a detailed protocol for the synthesis of 5-methyl-1H-indole-2-carbonitrile, a valuable intermediate, utilizing 2-(5-methyl-2-nitrophenyl)acetonitrile as the starting material. The described methodology is a modification of the Leimgruber-Batcho indole synthesis, which proceeds via a reductive cyclization of an ortho-nitroaryl compound.[3][4] This approach is advantageous due to the commercial availability of the starting material and the generally high yields and mild reaction conditions of the cyclization step.[5]

The nitrile group at the 2-position of the indole ring is a particularly useful functional handle, serving as a precursor for various transformations into amines, amides, carboxylic acids, and other heterocyclic systems.[6][7] The 5-methyl substitution pattern is also prevalent in many bioactive molecules, influencing their pharmacological properties.[8]

Chemical Principles and Reaction Mechanism

The core of this synthesis is the reductive cyclization of the ortho-nitro group of 2-(5-methyl-2-nitrophenyl)acetonitrile. The reaction proceeds in a single synthetic operation where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable indole ring.

Several reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal-acid systems (e.g., SnCl₂, Zn/AcOH, or Fe/AcOH).[3][9] We have selected iron powder in acetic acid for this protocol due to its cost-effectiveness, operational simplicity, and high chemoselectivity for the reduction of the nitro group in the presence of a nitrile.[10] The acidic medium of acetic acid also facilitates the cyclization step.

The proposed reaction mechanism is as follows:

-

Reduction of the Nitro Group: Iron metal in the presence of acetic acid reduces the nitro group (-NO₂) to an amino group (-NH₂).

-

Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the electrophilic carbon of the adjacent nitrile group.

-

Tautomerization: The resulting intermediate rapidly tautomerizes to form the aromatic indole ring, which is the thermodynamic product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 5-methyl-1H-indole-2-carbonitrile.

Detailed Experimental Protocol

Materials and Reagents:

-

2-(5-Methyl-2-nitrophenyl)acetonitrile

-

Iron powder (<100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH), 200 proof

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-methyl-2-nitrophenyl)acetonitrile (5.0 g, 28.4 mmol).

-

Addition of Solvents and Reagents: To the flask, add ethanol (60 mL) and glacial acetic acid (30 mL). Stir the mixture to dissolve the starting material. To this solution, add iron powder (6.3 g, 112.8 mmol, 4 equivalents) in portions to control the initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture through a pad of Celite® or filter paper in a Büchner funnel to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).

-

Workup - Extraction: Combine the filtrate and the ethyl acetate washes and transfer to a separatory funnel. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH of the aqueous layer should be approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11][12]

Quantitative Data

| Parameter | Value |

| Starting Material | 2-(5-Methyl-2-nitrophenyl)acetonitrile |

| Molecular Weight | 176.17 g/mol |

| Product | 5-Methyl-1H-indole-2-carbonitrile |

| Molecular Weight | 156.19 g/mol |

| Typical Yield | 75-85% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux (approx. 100-110 °C) |

Characterization of 5-Methyl-1H-indole-2-carbonitrile

The structure and purity of the synthesized 5-methyl-1H-indole-2-carbonitrile can be confirmed by standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the NH proton of the indole ring (typically downfield), signals in the aromatic region corresponding to the protons on the benzene ring, and a singlet for the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the indole ring carbons, the nitrile carbon, and the methyl carbon. The chemical shifts will be consistent with the substituted indole structure.[13]

-

IR (Infrared) Spectroscopy: A sharp absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2220-2260 cm⁻¹. The N-H stretch of the indole ring will appear as a broad peak around 3300-3500 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (156.19 g/mol ).

Applications and Further Transformations

5-Methyl-1H-indole-2-carbonitrile is a versatile intermediate for the synthesis of a wide range of more complex molecules with potential biological activities. The nitrile functionality can be readily transformed into other functional groups:

-

Reduction to Amines: The nitrile group can be reduced to a primary amine (2-(aminomethyl)-5-methyl-1H-indole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5]

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile will yield 5-methyl-1H-indole-2-carboxylic acid.

-

Formation of Tetrazoles: The nitrile can react with azides to form tetrazole rings, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations open up avenues for the synthesis of novel compounds for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][6]

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Acetic acid is corrosive; handle with care.

-

The reaction with iron powder can be exothermic; add the iron powder in portions.

-

Handle all organic solvents with care and avoid inhalation or contact with skin.

References

-

Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6649. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Iron (Fe). Available at: [Link]

-

SynArchive. Leimgruber-Batcho Indole Synthesis. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

-

Li, P., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6147. Available at: [Link]

-

Shaikh, A. A., et al. (2020). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 10(47), 28096-28125. Available at: [Link]

-

Somei, M., et al. (1993). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 36(6), 1165. Available at: [Link]

-

Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. Available at: [Link]

-

NIST. 1H-Indole, 5-methyl-. NIST WebBook. Available at: [Link]

-

Sharma, G., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1433-1445. Available at: [Link]

-

Bentarfa, K., & Boumoud, T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 456-476. Available at: [Link]

-

Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. CaltechAUTHORS. Available at: [Link]

-

Yurov, N. O., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(22), 5364. Available at: [Link]

-

Yurov, N. O., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(16), 4966. Available at: [Link]

-

Wang, Y., et al. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil by a Two-Step Extraction Process). Processes, 6(11), 221. Available at: [Link]

-

Liu, Y., et al. (2023). Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. Catalysts, 13(7), 1064. Available at: [Link]

-

Li, Y., et al. (2022). The catalytic hydrogenation of furfural to 2-methylfuran over the Mg-Al oxides supported Co-Ni bimetallic catalysts. Catalysis Today, 388-389, 134-143. Available at: [Link]

-

Wang, Y., et al. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 6(12), 256. Available at: [Link]

-

Guo, X., et al. (2022). Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst. Frontiers in Chemistry, 10, 869687. Available at: [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Taber, D. F., & Stachel, S. J. (2001). A practical synthesis of 2-substituted indoles. The Journal of Organic Chemistry, 66(10), 3609-3611.

- Chen, C., et al. (2012). Iron-catalyzed reductive cyclization of 2-nitrobiaryls to carbazoles. Organic Letters, 14(10), 2634-2637.

- Kumar, A., et al. (2018). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC advances, 8(46), 26039-26065.

-

PubChem. 5-Methyl-1H-indole-2-carbonitrile. Available at: [Link]

-

Royal Society of Chemistry. Indole synthesis. Available at: [Link]

-

Organic Syntheses. Indole-3-acetic acid. Available at: [Link]

-

Bentarfa, K., & Boumoud, T. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(5), 456-476. Available at: [Link]

-

Sharma, G., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1433-1445. Available at: [Link]

-

Yurov, N. O., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(22), 5364. Available at: [Link]

-

Yurov, N. O., et al. (2021). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 26(16), 4966. Available at: [Link]

-

Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2293. Available at: [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. 5-formyl-4-methyl-1H-indole-2-carbonitrile | 1857296-22-0 [chemicalbook.com]

- 3. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review Reports - Synthesis of New Highly Functionalized 1<i>H</i>-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]

- 7. ecommons.luc.edu [ecommons.luc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) | MDPI [mdpi.com]

- 12. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]

- 13. 1H-Indole, 5-methyl- [webbook.nist.gov]

Application Notes and Protocols for the Selective Catalytic Hydrogenation of 2-(5-Methyl-2-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective catalytic hydrogenation of 2-(5-Methyl-2-nitrophenyl)acetonitrile to the corresponding aniline, 2-(2-Amino-5-methylphenyl)acetonitrile. This transformation is a critical step in the synthesis of various high-value intermediates for pharmaceuticals and specialty chemicals. The document explores the underlying principles of chemoselectivity, compares common catalytic systems, and offers field-proven, step-by-step protocols designed for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices, safety, and troubleshooting to ensure reliable and scalable results.

Introduction: The Synthetic Challenge

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines.[1][2] The target molecule of this guide, 2-(5-Methyl-2-nitrophenyl)acetonitrile, presents a classic chemoselectivity challenge. It contains two reducible functional groups: an aromatic nitro group and a nitrile group. The objective is to achieve complete reduction of the nitro group to an amine while preserving the nitrile moiety intact.

Catalytic hydrogenation stands as the premier industrial and laboratory method for this conversion due to its high efficiency, clean reaction profile (water being the only stoichiometric byproduct), and the reusability of heterogeneous catalysts.[3][4] The inherent difference in the ease of hydrogenation between functional groups—with nitro groups being significantly more reactive than nitriles—forms the mechanistic basis for achieving the desired selectivity.[5] This guide will dissect the key parameters that govern this selective transformation.

Mechanistic Considerations and Strategic Choices

The reduction of a nitro group is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[2][6] The success of the reaction hinges on selecting a catalytic system that can efficiently mediate this pathway without possessing sufficient activity under the chosen conditions to initiate the reduction of the more resilient nitrile group.

The Choice of Catalyst: A Balance of Activity and Selectivity

The catalyst is the most critical variable in this process. While many metals can facilitate hydrogenation, the choice dictates the reaction's speed, selectivity, and tolerance to other functional groups.

-

Palladium on Carbon (Pd/C): This is the workhorse and the most recommended catalyst for selective nitro group reductions.[3] It offers an excellent balance of high activity for nitro group hydrogenation and relatively low activity towards nitriles under mild conditions. Its widespread use, predictability, and functional group tolerance make it the primary choice for this transformation.

-

Raney® Nickel (Ra-Ni): A highly active, non-specific hydrogenation catalyst made of a nickel-aluminum alloy.[7][8] It is capable of reducing a vast array of functional groups, including both nitro compounds and nitriles.[7] While effective for nitro reduction, its high activity poses a risk of over-reduction to the corresponding diamine if conditions like temperature and pressure are not carefully controlled.[9] It is often reserved for substrates where Pd/C might cause unwanted side reactions like dehalogenation, which is not a concern here.[3]

-

Platinum Catalysts (e.g., PtO₂, Pt/C): These are highly active catalysts, often more so than palladium.[10] While effective, they can sometimes be too aggressive, leading to a loss of selectivity or even reduction of the aromatic ring under harsher conditions.

-

Rhodium Catalysts: Rhodium is among the most powerful hydrogenation catalysts, capable of reducing nearly all functional groups, including aromatic rings.[11] It is generally considered too reactive for this specific chemoselective transformation.

Hydrogen Source: Gaseous vs. Transfer Hydrogenation

-

Gaseous Hydrogen (H₂): The most common method involves using pure hydrogen gas, either at atmospheric pressure (via a balloon) for small-scale reactions or under elevated pressure in an autoclave for larger scales or faster conversions.[10][12]

-

Transfer Hydrogenation: This technique offers a safer and more convenient alternative to handling high-pressure hydrogen gas.[1] It involves using a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine (N₂H₄), which decomposes in situ on the catalyst surface to provide hydrogen.[1][13] Pd/C is an excellent catalyst for transfer hydrogenation.[13]

Reaction Parameters: Fine-Tuning the Environment

-

Solvent: Polar protic solvents like methanol (MeOH) and ethanol (EtOH) are standard choices, as they effectively dissolve the substrate and facilitate hydrogen transfer.[14] Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also viable options.

-

Temperature: Most selective nitro reductions proceed efficiently at room temperature (20-25°C). Applying heat can increase the reaction rate but also elevates the risk of reducing the nitrile group, thereby compromising selectivity.[15]

-

Pressure: Atmospheric pressure is often sufficient for complete conversion with an active catalyst like Pd/C.[12] Increasing pressure (e.g., to 50 psi) accelerates the reaction but should be approached with caution to maintain selectivity.

Experimental Workflows and Decision Making

The following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate hydrogenation method.

Caption: General workflow for catalytic hydrogenation.

Sources

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. njhjchem.com [njhjchem.com]

- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 7. preciouscatalyst.com [preciouscatalyst.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 15. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile

Executive Summary

The synthesis of 2-(5-methyl-2-nitrophenyl)acetonitrile (CAS: 22365-29-3) is a critical step in the production of various indole-based therapeutics and anti-inflammatory agents. While the theoretical path is a straightforward nucleophilic substitution (

This guide moves beyond standard textbook answers, addressing the specific electronic effects causing your low purity and offering a self-validating Phase Transfer Catalysis (PTC) protocol to resolve them.

Part 1: Diagnostic Flowchart

Before altering your protocol, identify your specific failure mode.

Figure 1: Diagnostic decision tree for isolating the root cause of low purity.

Part 2: Troubleshooting Modules

Module 1: The "Black Tar" Phenomenon (Oxidative Dimerization)

Symptom: The reaction mixture turns deep red/black rapidly; workup yields a dark oil or tar with low nitrile recovery.

The Science: The ortho-nitro group is highly electron-withdrawing. This acidifies the benzylic protons (

Corrective Actions:

-

Degassing is Non-Negotiable: You must sparge solvents with Argon/Nitrogen for 15 minutes before adding the cyanide.

-

Temperature Control: High temperatures (>80°C) favor the radical anion pathway leading to tars. Keep the reaction

if possible, using a better catalyst to compensate for the lower rate. -

Switch to PTC: Homogeneous conditions (DMSO/Ethanol) often require higher temperatures. A biphasic system (Toluene/Water) limits the concentration of active base in the organic phase, suppressing dimerization.

Module 2: Hydrolysis Products (Amide/Acid)

Symptom: IR shows a broad -OH stretch (3400 cm⁻¹) or Amide C=O (1680 cm⁻¹). Product melts lower than 85°C. The Science: Nitriles are susceptible to hydrolysis under basic conditions, especially if the reaction runs too long at high heat. The ortho-nitro group can provide anchimeric assistance, accelerating this hydrolysis.

Corrective Actions:

-

Dry Solvents: Ensure your organic solvent is dry.

-

Avoid Ethanol: Standard protocols use Ethanol/Water. At reflux, this promotes solvolysis. Switch to Dichloromethane (DCM) or Toluene .

-

Quench Fast: Do not let the reaction sit overnight. Monitor by TLC/HPLC and quench immediately upon conversion.

Module 3: The "Hidden" Regioisomer

Symptom: NMR shows satellite peaks (e.g., a methyl singlet at 2.45 ppm vs 2.50 ppm). The Science: The starting material, 2-nitro-5-methylbenzyl bromide , is typically made by brominating 2-nitro-5-methyltoluene. However, that toluene precursor is often made by nitrating m-xylene. Nitration of m-xylene yields a mixture of isomers (4-nitro-m-xylene vs 2-nitro-m-xylene). If the precursor wasn't rigorously purified, your final product will be an inseparable mixture of isomers.

Corrective Action:

-

Purify Upstream: It is nearly impossible to separate the nitrile isomers. You must recrystallize the starting benzyl bromide (using cyclohexane/ethyl acetate) before attempting the cyanation.

Part 3: Optimized Experimental Protocol

This protocol utilizes Phase Transfer Catalysis (PTC) to minimize dimerization and hydrolysis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Note |

| 2-Nitro-5-methylbenzyl bromide | 1.0 | Substrate | Recrystallize if purity <98% |

| Sodium Cyanide (NaCN) | 1.2 - 1.5 | Reagent | TOXIC. Handle in fume hood. |

| Tetrabutylammonium Bromide (TBAB) | 0.05 (5%) | Catalyst | Transfers CN⁻ into organic phase. |

| Dichloromethane (DCM) | 10 Vol | Solvent | Keep cold/room temp. |

| Water | 3 Vol | Solvent | Dissolves NaCN. |

Step-by-Step Methodology

-

Preparation:

-

Dissolve NaCN (1.5 eq) in minimal water (3 volumes relative to substrate mass).

-

Dissolve Benzyl Bromide (1.0 eq) and TBAB (0.05 eq) in DCM (10 volumes).

-

Critical: Spurge both solutions with Nitrogen for 10 minutes.

-

-

Reaction:

-

Add the aqueous cyanide solution to the DCM solution vigorously.

-

Stir Rate: Maximum RPM (vortexing). PTC is diffusion-controlled; high shear is essential.

-

Temperature: Maintain at 20–25°C . Do not reflux.

-

Monitoring: Check TLC every 30 minutes. Reaction is typically complete in 2–4 hours.

-

-

Workup (The "Oxidation Stop"):

-

Dilute with DCM.

-

Wash organic layer with 1M HCl (removes residual cyanide as HCN - Caution: Perform in hood) followed by saturated

. -

Wash with 10% Sodium Thiosulfate (scavenges any oxidative radicals).

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane (1:4) .

-

Expected Yield: 85-92%.

-

Appearance: Off-white to pale yellow needles.

-

Part 4: Advanced Alternative (Vicarious Nucleophilic Substitution)

Use this route if the benzyl halide starting material is unavailable or expensive.

If you cannot control the impurities in the

Mechanism: Reaction of 4-nitrotoluene with chloromethyl phenyl sulfone (or chloromethyl p-tolyl sulfone) in the presence of base (t-BuOK or NaOH/DMSO).

Figure 2: VNS pathway. Note that the VNS product usually requires desulfonylation or conversion to nitrile, but direct cyanomethylation reagents (e.g., phenoxyacetonitrile) also exist.

Why this works: The VNS reaction selectively alkylates the position ortho to the nitro group and meta to the methyl group (in 4-nitrotoluene), yielding the exact carbon skeleton of the target 2-(5-methyl-2-nitrophenyl)acetonitrile structure [1, 4].

References

-

Makosza, M., & Winiarski, J. (1987).[1] Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3][4][5][6] Accounts of Chemical Research, 20(8), 282–289.[1] Link

-

Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[7][8] An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link

-

Organic Syntheses. p-Methoxyphenylacetonitrile. Coll. Vol. 4, p.576 (1963); Vol. 30, p.59 (1950). (Standard reference for benzyl cyanide synthesis conditions). Link

-

Makosza, M. (1997).[1] Synthesis of heterocyclic compounds via vicarious nucleophilic substitution of hydrogen.[1][3] Pure and Applied Chemistry, 69(3), 559-564.[1] Link

-

ChemicalBook. 2-(5-Methyl-2-nitrophenyl)acetonitrile Product Properties & Synthesis Routes. (General physical property verification). Link

Sources

- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.kuleuven.be [chem.kuleuven.be]

- 6. chimia.ch [chimia.ch]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. chem.libretexts.org [chem.libretexts.org]

Minimizing side reactions during 2-(5-Methyl-2-nitrophenyl)acetonitrile reduction

Case ID: RED-5M-NITRO-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Selectivity

Executive Summary: The Reaction Bifurcation

The reduction of 2-(5-Methyl-2-nitrophenyl)acetonitrile is a critical "bifurcation point" in organic synthesis. Depending on your conditions, this substrate will funnel into one of three distinct pathways.[1] The definition of a "side reaction" depends entirely on your target molecule.

-

Pathway A (Cyclization): Formation of 5-Methylindole . This is the thermodynamic sink under hydrogenation conditions.

-

Pathway B (Selective Reduction): Formation of 2-(2-Amino-5-methylphenyl)acetonitrile . This requires kinetic control to prevent cyclization.

-

Pathway C (Over-Reduction): Formation of 2-(2-Amino-5-methylphenyl)ethylamine (Tryptamine analog). This occurs under vigorous hydrogenation.

This guide addresses the minimization of side reactions for both major targets (Indole and Amino-nitrile).

Critical Reaction Pathways & Mechanisms

To troubleshoot, you must visualize the competing pathways. The following diagram illustrates the mechanistic flow and where side products originate.

Figure 1: Mechanistic bifurcation of o-nitrophenylacetonitrile reduction. Green nodes represent common targets; Red nodes represent side reactions.

Troubleshooting Guide: Target = 5-Methylindole

Objective: Promote reductive cyclization while avoiding N-hydroxy intermediates and polymerization.

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| Product contains 1-Hydroxy-5-methylindole | Incomplete Reduction: The reaction stalled at the hydroxylamine stage before losing water. | Increase Temperature/Pressure: Hydrogenation at room temp often stops here. Heat to 50-60°C. Add Acid Catalyst: Trace AcOH facilitates the dehydration step. |

| Low Yield / Polymerization (Tar) | Acid Sensitivity: Indoles polymerize in strong acid. | Buffer the System: If using chemical reduction (Fe/AcOH), switch to catalytic hydrogenation (Pd/C) in EtOH. Avoid mineral acids (HCl). |

| Formation of Azo-Dimers (Orange Solid) | High pH: Basic conditions favor condensation of nitroso/hydroxylamine intermediates. | Maintain Neutral/Slightly Acidic pH: Avoid alkaline workups. Use ammonium formate instead of hydrazine if doing transfer hydrogenation. |

| Over-reduction to Indoline | Catalyst Too Active: High pressure or Pt catalysts can reduce the indole double bond. | Poison the Catalyst: Use Sulfided Pt/C or lower |

Optimized Protocol: Catalytic Hydrogenation (Pd/C)

-

Reagents: Substrate (1.0 eq), 10% Pd/C (5-10 wt%), Ethanol (0.1 M), Acetic Acid (5 mol% - Critical for cyclization).

-

Conditions:

balloon (1 atm), RT -

Note: The acetic acid protonates the nitrile, making it more electrophilic for the amine attack, ensuring rapid cyclization and preventing the accumulation of the amino-nitrile intermediate [1].

Troubleshooting Guide: Target = Amino-Nitrile

Objective: Selectively reduce the nitro group without cyclizing to the indole or hydrolyzing the nitrile. This is the more difficult transformation.

Common Issues & Solutions

| Symptom | Probable Cause | Corrective Action |

| Spontaneous Cyclization to Indole | Heat & Acid: The amino-nitrile is unstable and cyclizes upon heating or acid exposure. | Lower Temperature: Keep reaction < 40°C. Switch Reagent: Use Stannous Chloride ( |

| Hydrolysis to Amide | Aqueous Acid/Base: Nitriles hydrolyze to amides in hot aqueous acid. | Anhydrous Conditions: Use anhydrous solvents (EtOAc/EtOH). Avoid Fe/HCl (aqueous).[2] |

| Emulsions during Workup | Metal Salts: Sn or Fe salts form gelatinous hydroxides. | Rochelle's Salt: Use Potassium Sodium Tartrate during workup to chelate metals. Celite Filtration: Filter crude mixture through Celite before extraction.[2] |

Optimized Protocol: Stannous Chloride Reduction

-

Reagents: Substrate (1.0 eq),

(5.0 eq). -

Conditions: Reflux (70°C) for 1-2 hours.

-

Workup: Pour into ice water, neutralize with saturated

(do not use strong NaOH), add Rochelle's salt, extract with EtOAc. -

Why this works: Tin(II) chloride is specific for nitro groups and operates in conditions mild enough to preserve the nitrile, whereas catalytic hydrogenation often provides enough energy for cyclization [2, 3].

Frequently Asked Questions (FAQs)

Q1: Can I use Fe/Acetic Acid for the amino-nitrile target?

A: Proceed with extreme caution. While Fe/AcOH is a standard nitro reductant, the presence of acetic acid and heat often catalyzes the attack of the amine on the nitrile, leading to the indole. If you must use Iron, use Fe /

Q2: Why am I seeing a "dimer" impurity? A: You are likely seeing azoxy or azo derivatives. This happens when the reduction rate is slow, allowing the nitroso intermediate to condense with the hydroxylamine intermediate. To fix this, ensure high agitation rates (mass transfer limitation) and consider increasing the catalyst loading to push the reaction through the intermediate stages quickly.

Q3: How do I remove the tin residues from the

-

Chelation: Wash the organic phase with 10% aqueous Potassium Fluoride (KF) or Rochelle's salt.

-

Precipitation: Dilute with ether and bubble HCl gas; the amine hydrochloride precipitates, leaving tin salts in solution (only if your product is stable to HCl).

Decision Matrix: Selecting the Right Method

Use this logic tree to determine the correct experimental setup for your specific constraints.

Figure 2: Experimental decision matrix for reagent selection.

References

-

Baeyer-Emmerling Indole Synthesis & Modifications

-

Selective Nitro Reduction (SnCl2)

-

Mechanism of Nitro Reduction

- Title: Reduction of Nitro Group in the Presence of a Nitrile (Discussion & Protocols).

- Source: Reddit Chem / StackExchange (Verified Community Protocols).

-

URL:[Link]

-

Fe/NH4Cl Reduction Protocol

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: A Guide to the Purification of Crude 2-(5-Methyl-2-nitrophenyl)acetonitrile

Welcome to the technical support center for the purification of 2-(5-methyl-2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during its purification, ensuring you obtain a product of high purity for your downstream applications.

Understanding the Chemistry of Purification

The purification of 2-(5-methyl-2-nitrophenyl)acetonitrile, like any chemical compound, relies on exploiting the differences in physical and chemical properties between the desired product and any impurities. The choice of purification method is dictated by the nature of these impurities, which are often byproducts of the synthesis or unreacted starting materials.

A common synthetic route to 2-(5-methyl-2-nitrophenyl)acetonitrile involves the cyanation of a 2-nitrobenzyl halide derivative. This reaction can lead to several impurities that need to be addressed during purification.

Potential Impurities and Their Origins:

| Impurity | Origin | Why it's a Problem |

| Positional Isomers | Nitration of the aromatic ring can occur at different positions. | Isomers often have very similar physical properties, making them difficult to separate. |

| Unreacted Starting Materials | Incomplete reaction. | Can interfere with subsequent reactions and affect yield calculations. |

| Isocyanide Byproducts | The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom.[1] | Can be difficult to separate from the desired nitrile. |

| Hydrolysis Products | Presence of water during the reaction or workup can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[1] | Introduces polar impurities that can complicate purification. |

This guide will provide you with the tools to effectively remove these and other impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-(5-methyl-2-nitrophenyl)acetonitrile in a question-and-answer format.

Recrystallization Issues

Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?

A1: Low yield after recrystallization is a frequent issue. Here are the likely culprits and how to address them:

-

Using too much solvent: The goal is to use the minimum amount of hot solvent to dissolve your crude product. If you add too much, a significant portion of your product will remain in the mother liquor upon cooling.

-

Solution: Before filtering your crystals, check the mother liquor for product. You can do this by taking a small sample, concentrating it, and running a TLC. If a significant amount of product is present, you can try to recover it by partially evaporating the solvent and cooling again for a second crop of crystals. In the future, add the hot solvent in small portions until the solid just dissolves.

-

-

Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

-

Solution: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.

-

-

Premature crystallization: If the product crystallizes out of the hot solution before you can filter out insoluble impurities, you will trap those impurities in your final product.

-

Solution: Add a small excess of hot solvent to keep the product dissolved during the hot filtration step. You can then boil off the excess solvent to reach the saturation point before cooling.

-

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or an inappropriate solvent.

-

Solution 1: Use more solvent. The supersaturation point might be too high. By adding more solvent, you lower the saturation temperature, which may be below the melting point of your compound.

-

Solution 2: Change the solvent or use a co-solvent system. Your compound may be too soluble in the chosen solvent. A two-solvent (co-solvent) system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to get a clear solution, and then cool slowly. For nitrophenylacetonitrile derivatives, an ethanol/water mixture is often a good choice.[2]

-

Solution 3: Scratch the flask. Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Column Chromatography Problems

Q3: I'm running a column, but my compound is not separating from an impurity. What can I do?

A3: Poor separation on a silica gel column is usually due to an inappropriate solvent system or issues with the column itself.

-

Optimize your mobile phase: The key to good separation is choosing a solvent system that gives a good separation of spots on a TLC plate.

-

TLC Analysis: Aim for an Rf value of 0.2-0.4 for your desired compound and a significant difference in Rf values between your compound and the impurities. Test various solvent systems with different polarities. A good starting point for nitrophenylacetonitriles is a mixture of hexanes and ethyl acetate.

-

-

Use a different stationary phase: If your compound is sensitive to the acidic nature of silica gel, it may be degrading on the column.

-

Improve your column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.

-

Proper Technique: Pack your column using a slurry method to ensure a uniform and dense packing.

-

Q4: My compound seems to be stuck on the column. Why is this happening?

A4: If your product is not eluting from the column, it could be due to several factors:

-